![molecular formula C17H20ClNO4S2 B2496213 3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203299-40-4](/img/structure/B2496213.png)
3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClNO4S2 and its molecular weight is 401.92. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
Sulfonamide derivatives, including those structurally related to "3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide," have been synthesized through various methods, focusing on their structural diversity and potential for bioactivity. For instance, the microwave-assisted synthesis of new sulfonamides has been demonstrated, highlighting efficient approaches to generate compounds with potential biological activities (Gul et al., 2017). Similarly, the synthesis and molecular docking study of pyrazoline derivatives as potential anti-breast cancer agents indicate the relevance of sulfonamide compounds in therapeutic research (Putri et al., 2021).
Bioactivity and Potential Therapeutic Applications
Several studies have focused on the bioactivity of sulfonamide derivatives, including cytotoxicity and enzyme inhibition, which are essential for developing new therapeutic agents. For instance, sulfonamides have been investigated for their tumor specificity and potential as carbonic anhydrase inhibitors, showing interesting cytotoxic activities crucial for anti-tumor activity studies (Gul et al., 2016). Another study explored the synthesis and bioactivities of benzenesulfonamide derivatives, indicating their significant antimicrobial properties (Abbas et al., 2017).
Mechanism of Action
Target of Action
The compound contains a sulfonamide group, which is commonly found in many drugs like antibiotics, diuretics, and antidiabetic drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . .
Mode of Action
If this compound acts like other sulfonamides, it would bind to its target enzyme and inhibit its function, leading to a decrease in the synthesis of folic acid, which is crucial for the survival of bacteria .
Biochemical Pathways
Again, if it acts like other sulfonamides, it would affect the folic acid synthesis pathway in bacteria, leading to their inability to reproduce and survive .
Result of Action
The result of the compound’s action would depend on its exact mechanism and site of action. If it acts like other sulfonamides, it could lead to the death of bacteria by inhibiting their ability to synthesize folic acid .
properties
IUPAC Name |
3-chloro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-22-15-5-4-13(11-14(15)18)25(20,21)19-12-17(6-8-23-9-7-17)16-3-2-10-24-16/h2-5,10-11,19H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQTQQNLVLMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide |
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